molecular formula C10H19NO3 B6244199 rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate CAS No. 2408937-30-2

rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate

Cat. No.: B6244199
CAS No.: 2408937-30-2
M. Wt: 201.3
InChI Key:
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Description

rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety. It is commonly used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate involves several steps. One common synthetic route includes the following steps :

    Formation of the cyclopropyl ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced via a nucleophilic addition reaction, where an appropriate nucleophile adds to the cyclopropyl ring.

    Formation of the carbamate moiety: The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate and an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate undergoes various chemical reactions, including :

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl compound formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl carbamate group can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation .

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate has several scientific research applications, including :

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can act as a protecting group, modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2R)-2-

Properties

CAS No.

2408937-30-2

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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